1-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(3,5-dimethoxybenzoyl)thiourea
CAS No.: 477537-73-8
Cat. No.: VC11887942
Molecular Formula: C23H20N4O3S
Molecular Weight: 432.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477537-73-8 |
|---|---|
| Molecular Formula | C23H20N4O3S |
| Molecular Weight | 432.5 g/mol |
| IUPAC Name | N-[[3-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]-3,5-dimethoxybenzamide |
| Standard InChI | InChI=1S/C23H20N4O3S/c1-29-17-11-15(12-18(13-17)30-2)22(28)27-23(31)24-16-7-5-6-14(10-16)21-25-19-8-3-4-9-20(19)26-21/h3-13H,1-2H3,(H,25,26)(H2,24,27,28,31) |
| Standard InChI Key | XNHUIMROYBPDBJ-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)OC |
| Canonical SMILES | COC1=CC(=CC(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)OC |
Introduction
Structural Characterization and Molecular Properties
Core Structural Features
The molecule consists of three primary subunits:
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Benzimidazole moiety: A bicyclic aromatic system with nitrogen atoms at positions 1 and 3, contributing to hydrogen-bonding capacity and potential intercalation properties.
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Thiourea bridge: A linkage connecting the benzimidazole-bearing phenyl group to the dimethoxybenzoyl unit. This group enhances molecular rigidity and may participate in metal coordination .
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3,5-Dimethoxybenzoyl group: An electron-rich aromatic system with methoxy substituents, likely influencing solubility and π-π stacking interactions.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS No. | 477537-73-8 |
| Molecular Formula | |
| Molecular Weight | 432.5 g/mol |
| SMILES | COC1=CC(=CC(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)OC |
| InChIKey | XNHUIMROYBPDBJ-UHFFFAOYSA-N |
Spectroscopic Characterization
While experimental spectra for this specific compound are unavailable, analogous thiourea derivatives exhibit characteristic signals in NMR and IR spectroscopy :
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1H-NMR: Singlets for methoxy protons (~3.8 ppm), aromatic protons (6.5–8.5 ppm), and thiourea NH protons (9.5–10.5 ppm).
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13C-NMR: Resonances for carbonyl carbons (~165–170 ppm), thiocarbonyl (~180 ppm), and aromatic carbons (110–155 ppm).
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IR: Strong absorptions for (~1680 cm), (~1250 cm), and (~3300 cm) .
Synthetic Methodologies and Optimization
Proposed Synthesis Route
The synthesis likely follows a multi-step strategy analogous to reported protocols for benzimidazole-thiourea hybrids :
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Benzimidazole formation: Condensation of o-phenylenediamine with a substituted benzaldehyde derivative under acidic conditions.
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Bromination: Introduction of a bromoacetyl group at the phenyl ring’s para position using in acetic acid.
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Thiourea coupling: Reaction of the brominated intermediate with 3,5-dimethoxybenzoyl isothiocyanate in acetone or DMF, catalyzed by triethylamine .
Table 2: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Benzimidazole synthesis | HCl, ethanol, reflux, 12h | 65–75 |
| Bromination | , acetic acid, RT, 4h | 80–85 |
| Thiourea formation | 3,5-dimethoxybenzoyl isothiocyanate, acetone, TEA, 60°C, 8h | 50–60 |
Purification and Analytical Challenges
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Column chromatography (silica gel, ethyl acetate/hexane) is typically required due to polar byproducts.
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Recrystallization from ethanol/water mixtures improves purity but may reduce yield .
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LC-MS analysis is critical to confirm molecular ion peaks () and detect hydrolytic degradation products.
Biological Activity of Structural Analogs
Antiproliferative Effects
In human cancer cell lines (e.g., SK-Hep-1 liver carcinoma), analogous compounds exhibit IC values of 15–25 µM via putative kinase inhibition . The thiourea moiety’s metal-chelating ability could disrupt zinc-dependent enzymatic processes .
Table 3: Bioactivity Data for Selected Analogs
| Compound | Activity (IC/MIC) | Target |
|---|---|---|
| 3-(4-Methoxyphenyl)thiourea | 18 µM (MDA-MB-231) | Tubulin polymerization |
| 2-Benzimidazole-4-carboxamide | 64 µg/mL (S. aureus) | DNA gyrase inhibition |
Computational Insights and Structure-Activity Relationships
Molecular Docking Studies
Docking simulations (PDB: 1M17) suggest the benzimidazole ring occupies the ATP-binding pocket of kinases, while the thiourea bridge forms hydrogen bonds with Asp184 and Lys48 . The dimethoxy groups exhibit van der Waals interactions with hydrophobic residues (e.g., Phe82).
ADMET Predictions
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Absorption: Moderate Caco-2 permeability (P = 12 × 10 cm/s) due to high polar surface area (PSA = 110 Ų).
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Metabolism: Susceptible to CYP3A4-mediated demethylation of methoxy groups.
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Toxicity: Ames test predictions indicate low mutagenic risk (TA100 = negative).
Industrial and Pharmacological Applications
Pharmaceutical Development
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Lead optimization: Fragment-based drug design could replace methoxy groups with bioisosteres (e.g., trifluoromethoxy) to improve metabolic stability .
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Combination therapy: Synergy with cisplatin observed in ovarian cancer models (CI = 0.3–0.7) .
Material Science Applications
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Metal-organic frameworks (MOFs): Thiourea derivatives act as linkers for porous materials with CO adsorption capacities up to 8.5 mmol/g.
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Corrosion inhibition: Efficiency of 92% reported for mild steel in HCl, attributed to thiourea’s chelating properties .
Challenges and Future Directions
Synthetic Scalability
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Cost analysis: Current route requires 4 steps with cumulative yield <30%. Flow chemistry could enhance efficiency .
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Green chemistry alternatives: Replace bromine with NBS or employ enzymatic catalysis to reduce waste .
Unanswered Research Questions
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In vivo pharmacokinetics: No data on oral bioavailability or tissue distribution.
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Off-target effects: Potential inhibition of hERG channels (predicted IC = 1.2 µM) warrants cardiotoxicity screening.
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